1-(2-Ethoxyethyl)-3-nitro-1H-pyrazole

説明

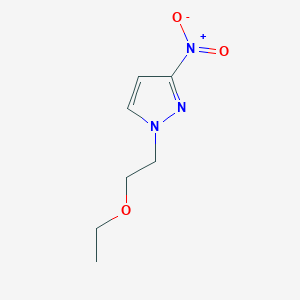

Structure

3D Structure

特性

IUPAC Name |

1-(2-ethoxyethyl)-3-nitropyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O3/c1-2-13-6-5-9-4-3-7(8-9)10(11)12/h3-4H,2,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUJAGCQECSATQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCN1C=CC(=N1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Routes to 1 2 Ethoxyethyl 3 Nitro 1h Pyrazole

Condensation Reactions for Pyrazole Ring Construction

Condensation reactions are a cornerstone in the synthesis of the pyrazole ring system. rsc.orgchim.it This strategy classically involves the reaction of a hydrazine derivative with a 1,3-dielectrophilic species, most commonly a 1,3-dicarbonyl compound or a synthetic equivalent. rsc.orgbeilstein-journals.org This approach, widely known as the Knorr pyrazole synthesis, offers a versatile and direct route to the heterocyclic core. nih.gov

The general mechanism involves the initial reaction of one of the hydrazine nitrogen atoms with a carbonyl group of the 1,3-dicarbonyl compound to form a hydrazone intermediate. Subsequent intramolecular cyclization via the attack of the second nitrogen atom on the remaining carbonyl group, followed by dehydration, results in the formation of the aromatic pyrazole ring. beilstein-journals.org

The versatility of this method allows for the synthesis of a wide array of substituted pyrazoles by varying the substituents on both the hydrazine and the 1,3-dicarbonyl components. nih.govorganic-chemistry.org For the synthesis of a 3-nitropyrazole core, this would theoretically involve the use of a nitro-substituted 1,3-dicarbonyl precursor.

Detailed research has explored various combinations of reactants for pyrazole synthesis via condensation. The following table summarizes representative examples of this methodology.

| 1,3-Dielectrophile Precursor | Hydrazine Component | Resulting Pyrazole Type | Key Findings |

|---|---|---|---|

| 1,3-Diketones (e.g., Acetylacetone) | Hydrazine Hydrate | 3,5-Dimethylpyrazole | A classic, high-yielding reaction forming the pyrazole ring. The symmetry of the diketone prevents isomer formation. nih.gov |

| β-Ketoesters (e.g., Ethyl Acetoacetate) | Substituted Hydrazines (e.g., Phenylhydrazine) | Substituted Pyrazolones | Reaction with unsymmetrical ketoesters can lead to the formation of regioisomers, depending on reaction conditions. beilstein-journals.org |

| α,β-Unsaturated Ketones (Chalcones) | Hydrazine Derivatives | Substituted Pyrazolines (which can be oxidized to pyrazoles) | This route involves a Michael addition followed by cyclization and dehydration/oxidation. researchgate.net |

| Enaminones | Hydrazine | 1,4,5-Substituted Pyrazoles | Enaminones, generated from 1,3-dicarbonyls, can react with hydrazines in a one-pot process to yield substituted pyrazoles. beilstein-journals.orgnih.gov |

While the condensation reaction is a primary method for constructing the pyrazole ring, the synthesis of 3-nitropyrazole itself is more commonly achieved through the nitration of a pre-formed pyrazole ring. nih.govresearchgate.net The typical route involves the nitration of pyrazole to yield N-nitropyrazole, which then undergoes a thermal rearrangement to produce 3-nitropyrazole and 5-nitropyrazole. nih.govacs.orgchemicalbook.com Subsequent N-alkylation with a suitable reagent, such as 1-bromo-2-ethoxyethane or 2-ethoxyethyl tosylate, would then yield the final product, this compound.

Chemical Reactivity and Transformation of 1 2 Ethoxyethyl 3 Nitro 1h Pyrazole

Reactions Involving the Nitro Group

The nitro moiety at the C-3 position is a powerful electron-withdrawing group that significantly influences the electronic character of the pyrazole (B372694) ring. This group is the primary site for reductive transformations.

The conversion of the nitro group to an amino group is a fundamental transformation in organic synthesis, turning a strongly deactivating, meta-directing substituent (in benzene systems) into a strongly activating one. mdpi.com A wide array of reagents can achieve the reduction of aromatic and heteroaromatic nitro compounds. The reduction can proceed through various intermediates, such as nitroso and hydroxylamine species, ultimately leading to the corresponding amine.

Commonly employed methods for the reduction of nitroarenes are applicable to 3-nitropyrazoles and are expected to effectively reduce 1-(2-ethoxyethyl)-3-nitro-1H-pyrazole to 1-(2-ethoxyethyl)-1H-pyrazol-3-amine. The choice of reducing agent can be critical to ensure chemoselectivity, preserving other functional groups within the molecule.

Key reduction methodologies include:

Catalytic Hydrogenation: This is often the method of choice for nitro reductions. mdpi.com Reagents like palladium on carbon (Pd/C) or Raney nickel with a hydrogen source (e.g., H₂ gas, ammonium formate) are highly effective. mdpi.com Raney nickel is particularly useful for substrates where dehalogenation could be a competing reaction.

Metal-Acid Systems: The use of easily oxidized metals in acidic media is a classic and reliable method. mdpi.com Systems such as iron (Fe) in acetic acid, or tin (Sn) or zinc (Zn) in the presence of hydrochloric acid (HCl), efficiently convert the nitro group to an amine.

Metal Salts: Tin(II) chloride (SnCl₂) offers a mild method for reducing nitro groups and is tolerant of many other reducible functional groups. mdpi.com The reaction of nitro compounds with SnCl₂ typically proceeds in an alcoholic solvent at elevated temperatures. mdpi.com

Below is a summary of common reagents used for the reduction of aromatic nitro groups.

| Reagent/System | Product | Notes |

| H₂ / Pd/C or PtO₂ | Amine (-NH₂) | Highly efficient, but may also reduce other functional groups. |

| H₂ / Raney Nickel | Amine (-NH₂) | Effective, often used when avoiding dehalogenation is necessary. |

| Fe / HCl or Acetic Acid | Amine (-NH₂) | A classic, robust, and cost-effective method. |

| SnCl₂ / HCl | Amine (-NH₂) | A mild reagent tolerant of many other functional groups. mdpi.com |

| Zn / NH₄Cl | Hydroxylamine (-NHOH) | Can be used for partial reduction to the hydroxylamine stage. |

| Na₂S₂O₄ (Sodium Dithionite) | Amine (-NH₂) | Useful under neutral or basic conditions. |

Reactions at the Pyrazole Ring System

The pyrazole ring is an aromatic heterocycle, and its reactivity is significantly modulated by its substituents. The presence of a potent electron-withdrawing nitro group at C-3 deactivates the ring toward electrophilic aromatic substitution but activates it for nucleophilic attack.

Nucleophilic aromatic substitution (SNAr) typically requires two conditions: the presence of a good leaving group and strong activation by electron-withdrawing groups. libretexts.org In this compound, the nitro group strongly reduces the electron density of the pyrazole ring, making it susceptible to nucleophilic attack. libretexts.org The intermediate anionic species (a Meisenheimer-like complex) formed during the attack is stabilized by the nitro group, particularly when the attack occurs at positions ortho or para to it (C4 and C5 in this case). libretexts.org

While the direct substitution of a hydride ion (H⁻) at C4 or C5 is generally unfavorable, the presence of a suitable leaving group (e.g., a halogen) at these positions would render the molecule highly reactive toward nucleophiles.

In some highly activated systems, such as 3,4-dinitropyrazoles, a nitro group itself can act as the leaving group. N-substituted 3,4-dinitropyrazoles undergo regioselective nucleophilic substitution at the 3-position with various S-, O-, and N-nucleophiles. researchgate.net This suggests that under sufficiently forcing conditions or with potent nucleophiles, a similar substitution at the C-3 position of this compound might be possible, though less facile than in a dinitro-analogue.

The reactivity of the pyrazole core in this compound is governed by the combined electronic effects of its substituents.

3-Nitro Group: As a powerful electron-withdrawing group (-I, -M effects), the nitro moiety significantly decreases the electron density of the pyrazole ring. This has several consequences:

It deactivates the ring towards electrophilic substitution.

It increases the acidity of the ring protons at C-4 and C-5.

It activates the ring for nucleophilic aromatic substitution, as discussed above. libretexts.org

The regioselectivity of any reaction on the ring will be a result of the interplay between these two groups. For instance, in an electrophilic substitution reaction (though disfavored), the directing effects of the N-1 substituent (to C-5) and the C-3 nitro group (to C-4) would be in opposition.

| Substituent | Position | Electronic Effect | Influence on Reactivity |

| Nitro | C-3 | Strong Electron-Withdrawing (-I, -M) | Deactivates ring to electrophilic attack; Activates ring to nucleophilic attack. libretexts.org |

| 2-Ethoxyethyl | N-1 | Electron-Donating (+I) | Increases electron density on ring nitrogens; Influences basicity. |

Reactions Involving the Ethoxyethyl Side Chain

The N-1 side chain possesses an ether linkage, which can be a site for chemical modification, primarily through cleavage reactions.

The 1-(2-ethoxyethyl) group is an N-alkyl ether. Cleavage of this group can occur at two potential sites: the pyrazole N-C bond or the ether C-O bond.

Ether Cleavage: The ether linkage within the side chain can be cleaved under strong acidic conditions. Reagents like hydrogen bromide (HBr) or boron tribromide (BBr₃) are commonly used to cleave ethers, which would likely transform the ethoxyethyl group into a 2-hydroxyethyl or 2-bromoethyl group, depending on the conditions.

N-Alkylation Cleavage: Removal of the entire side chain from the pyrazole nitrogen (N-dealkylation) is a more challenging transformation. While N-benzyl groups can be removed via hydrogenolysis, and other protecting groups have specific deprotection protocols, a simple N-alkyl group like ethoxyethyl does not have a general, high-yielding cleavage method that would not also affect other parts of the molecule. wikipedia.orgnih.gov Specific methodologies for cleaving N-amino heterocycles have been developed, but their applicability to a simple N-alkyl group is not guaranteed. rsc.org The stability of the N-C bond makes this cleavage difficult without disrupting the pyrazole ring itself.

Reactions Enabled by Ethoxyethyl Protection (e.g., Grignard, ortho-Lithiation)

The ethoxyethyl group serves as a crucial N-H protecting group in the pyrazole ring system, preventing unwanted side reactions and enabling specific transformations that would otherwise be challenging. Its presence is particularly advantageous for facilitating the formation of organometallic reagents, such as Grignard reagents, which are highly sensitive to acidic protons.

While direct ortho-lithiation at the C5 position of this compound is not prominently detailed in the reviewed literature, the utility of the ethoxyethyl protecting group has been demonstrated in the formation of Grignard reagents from related iodopyrazole isomers. For instance, studies have shown that 1-(1-ethoxyethyl)-4-iodo-1H-pyrazole can be readily converted into its corresponding Grignard reagent by reacting with alkyl magnesium bromides. arkat-usa.org This intermediate can then be used to introduce various functional groups, such as aldehydes, in good yields. arkat-usa.org This principle highlights the effectiveness of the ethoxyethyl group in masking the acidic N-H proton, thereby allowing for metal-halogen exchange and subsequent reactions with electrophiles. The stability of the protecting group under these conditions is key to the successful derivatization of the pyrazole core.

Cross-Coupling Reactions and Functionalization

Palladium-catalyzed cross-coupling reactions represent a powerful tool for the functionalization of the this compound core, allowing for the introduction of diverse substituents through the formation of new carbon-carbon bonds.

Sonogashira Cross-Coupling for Alkyne Introduction

The Sonogashira cross-coupling reaction is a highly effective method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orgjk-sci.com This reaction has been successfully applied to pyrazole derivatives to introduce alkyne moieties, which are valuable precursors for synthesizing more complex heterocyclic systems. arkat-usa.orgmdpi.com

Research has demonstrated that 1-(1-ethoxyethyl)-protected iodopyrazoles are competent substrates for Sonogashira coupling. For example, the reaction of 1-(1-ethoxyethyl)-4-iodo-3-nitro-1H-pyrazole with phenylacetylene under standard Sonogashira conditions (using a palladium catalyst and a copper co-catalyst) yields the corresponding cross-coupling product. arkat-usa.org The reaction tolerates the presence of the nitro group, showcasing its versatility for functionalizing electron-deficient pyrazole rings. jk-sci.com

The table below summarizes a representative Sonogashira reaction on a related pyrazole derivative. arkat-usa.org

| Entry | Pyrazole Substrate | Alkyne | Product | Yield (%) |

| 1 | 1-(1-Ethoxyethyl)-4-iodo-3-nitro-1H-pyrazole | Phenylacetylene | 1-(1-Ethoxyethyl)-3-nitro-4-(phenylethynyl)-1H-pyrazole | 58% |

Table 1: Example of a Sonogashira cross-coupling reaction with a protected nitropyrazole derivative.

This transformation underscores the synthetic utility of the Sonogashira reaction for the alkynylation of the pyrazole scaffold, providing a pathway to valuable intermediates. arkat-usa.org

Negishi Cross-Coupling Applications

The Negishi cross-coupling, which involves the reaction of an organozinc compound with an organic halide catalyzed by a nickel or palladium complex, is another powerful C-C bond-forming reaction. However, based on the reviewed scientific literature, specific applications of the Negishi cross-coupling for the functionalization of this compound have not been extensively reported.

Scope and Limitations of Palladium-Catalyzed Transformations for Pyrazole Derivatives

Palladium-catalyzed cross-coupling reactions are indispensable in modern organic synthesis, yet their application to pyrazole derivatives is subject to certain scope and limitations. icmpp.roacs.org

Scope:

Variety of Couplings: A wide range of palladium-catalyzed reactions, including Sonogashira, Heck, and Suzuki couplings, can be applied to functionalize the pyrazole core.

Functional Group Tolerance: These reactions often proceed under mild conditions and tolerate a broad array of functional groups, including esters, ketones, and, notably, nitro groups. jk-sci.com

Halide Reactivity: The reactivity of the halogen on the pyrazole ring typically follows the order I > Br > Cl. Iodopyrazoles are generally excellent substrates for cross-coupling reactions, providing high yields. arkat-usa.orgresearchgate.net

Limitations:

Catalyst and Ligand Sensitivity: The success of these transformations can be highly dependent on the choice of the palladium catalyst, ligands, base, and solvent system. The generally accepted mechanisms involve an oxidative addition of the halide to the Pd(0) species to initiate the catalytic cycle. icmpp.ro

Substrate Reactivity: While iodopyrazoles are highly reactive, the corresponding bromopyrazoles can be significantly less so. In some instances, bromopyrazoles have been shown to be unreactive under standard Sonogashira conditions where their iodo-analogues react efficiently. arkat-usa.orgresearchgate.net

Side Reactions: In Sonogashira couplings, the presence of the copper co-catalyst can sometimes lead to undesired homocoupling of the terminal alkyne (Glaser coupling). wikipedia.org This can be mitigated by employing copper-free Sonogashira protocols.

Positional Isomer Effects: The position of the halogen and other substituents on the pyrazole ring can influence reactivity. For example, studies have shown different outcomes in cross-coupling reactions between 3-iodo and 4-iodo pyrazole isomers. arkat-usa.org

Derivatives, Analogs, and Their Synthetic Utility

Structural Modifications of the Ethoxyethyl Side Chain

The 1-(2-ethoxyethyl) group in 1-(2-ethoxyethyl)-3-nitro-1H-pyrazole is primarily introduced as a protecting group for the pyrazole (B372694) nitrogen. umich.edu This protecting group is stable under various reaction conditions, yet can be readily removed. The ether linkage in the ethoxyethyl side chain offers opportunities for structural modifications. For instance, cleavage of the ethyl group would yield the corresponding 1-(2-hydroxyethyl) derivative. This transformation introduces a reactive hydroxyl group, which can serve as a handle for further functionalization, such as esterification, etherification, or conversion to a leaving group for nucleophilic substitution reactions. mdpi.com

The synthesis of related compounds, such as 1-(2-hydroxyethyl)pyrazoles, has been documented, and these can be prepared by the reaction of the parent pyrazole with 2-bromoethanol. mdpi.comnih.gov The subsequent dehydration of such 1-(β-hydroxyethyl)pyrazoles can lead to the formation of 1-vinylpyrazoles, further expanding the synthetic utility of the side chain. nih.gov

| Modification | Reagents and Conditions | Resulting Functional Group | Potential Subsequent Reactions |

|---|---|---|---|

| De-ethylation | e.g., BBr3 | Primary alcohol (-CH2CH2OH) | Esterification, Etherification, Oxidation, Conversion to leaving group |

| Dehydration of Hydroxyethyl Intermediate | Acid catalyst, heat | Vinyl group (-CH=CH2) | Polymerization, Diels-Alder reactions, Michael additions |

| Conversion to Haloethyl Intermediate | e.g., SOCl2, PBr3 from the corresponding alcohol | Alkyl halide (-CH2CH2X) | Nucleophilic substitution reactions |

Substituent Variations on the Pyrazole Ring (e.g., halo, alkyl, nitro)

The pyrazole ring of this compound is amenable to a variety of substitution reactions, allowing for the introduction of diverse functional groups that can modulate its chemical and physical properties. The existing nitro group at the 3-position is a strong electron-withdrawing group, which influences the reactivity of the pyrazole ring.

Halogenation: Halogen atoms can be introduced onto the pyrazole ring, typically at the 4-position, through electrophilic halogenation reactions. Reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) are commonly employed for this purpose. The introduction of a halogen provides a valuable synthetic handle for further transformations, such as cross-coupling reactions. researchgate.net

Alkylation: Alkyl groups can be introduced onto the pyrazole ring through various methods, including Friedel-Crafts type reactions or by using organometallic reagents on a halogenated pyrazole precursor. The position of alkylation can be influenced by the existing substituents and reaction conditions.

Nitration: Further nitration of the 3-nitropyrazole ring can lead to the formation of dinitro- or trinitropyrazole derivatives. mdpi.com For example, nitration of 1-substituted 3-nitropyrazoles with fuming nitric acid can introduce a second nitro group at the 4-position. mdpi.com These highly nitrated pyrazoles are of interest for their energetic properties. rsc.orguidaho.edu

| Substituent | Position | Synthetic Method | Potential Applications of the Derivative |

|---|---|---|---|

| Halo (e.g., Br, Cl) | 4 | Electrophilic halogenation (e.g., NBS, NCS) | Intermediate for cross-coupling reactions (e.g., Suzuki, Sonogashira) |

| Alkyl (e.g., CH3) | 4 or 5 | Friedel-Crafts alkylation or use of organometallic reagents | Modulation of electronic properties and steric hindrance |

| Nitro (NO2) | 4 | Nitration with strong nitrating agents (e.g., fuming HNO3) | Energetic materials, precursors for amino groups |

Condensed Pyrazole Systems (e.g., Pyrazolo[4,3-d]pyrimidines)

The functional groups on the this compound scaffold, particularly after modification, can be utilized to construct fused heterocyclic systems. A prominent example is the synthesis of pyrazolo[4,3-d]pyrimidines. These bicyclic heterocycles are of significant interest in medicinal chemistry due to their structural similarity to purines, which allows them to act as bioisosteres and interact with various biological targets. nih.govekb.eg

The general synthetic strategy to access pyrazolo[4,3-d]pyrimidines from a substituted pyrazole involves the introduction of an amino group and a carbonyl-containing functionality (or its synthetic equivalent) at adjacent positions on the pyrazole ring. For instance, reduction of the nitro group at the 3-position of this compound would yield the corresponding 3-aminopyrazole. Subsequent reaction of this amino group with a suitable three-carbon electrophile, followed by cyclization, can lead to the formation of the pyrimidine (B1678525) ring fused to the pyrazole core. Various synthetic routes have been developed for the synthesis of pyrazolo[4,3-d]pyrimidine derivatives, often involving multi-step sequences. researchgate.netnih.gov

Applications as Synthetic Intermediates in Organic Synthesis

This compound is a valuable synthetic intermediate that serves as a building block for the construction of more complex molecules. Its utility stems from the presence of multiple reactive sites and the ability to undergo a variety of chemical transformations.

The pyrazole ring itself is a fundamental heterocyclic unit, and its derivatives are precursors to a vast array of other heterocyclic systems. researchgate.net The nitro group at the 3-position can be readily reduced to an amino group, which can then participate in cyclization reactions to form fused heterocycles, as discussed in the context of pyrazolo[4,3-d]pyrimidines. Furthermore, the pyrazole ring can be a component in the synthesis of other fused systems like pyrazolotriazines. researchgate.net

The ability to introduce various substituents onto the pyrazole ring, coupled with the reactivity of the side chain, makes this compound a versatile building block for the assembly of complex molecular frameworks. rsc.org Through sequential reactions, such as cross-coupling and functional group interconversions, intricate molecules with defined stereochemistry and functionality can be constructed. The pyrazole core can act as a rigid scaffold to which different molecular fragments are attached.

While direct synthesis of 2-nitro- and 2-formylhetarylacetylenes from this compound is not explicitly detailed in the provided search results, a plausible synthetic route can be envisioned based on established methodologies. A key transformation would be the introduction of an iodo group at the 4-position of the pyrazole ring. This can be achieved through iodination of the N-protected pyrazole. The resulting 1-(2-ethoxyethyl)-4-iodo-3-nitro-1H-pyrazole can then undergo a Sonogashira cross-coupling reaction with a suitable terminal alkyne, such as trimethylsilylacetylene. umich.edu

Subsequent deprotection of the silyl (B83357) group would yield the 4-ethynyl-3-nitropyrazole derivative. This compound represents a 2-nitrohetarylacetylene. To obtain a 2-formylhetarylacetylene, the nitro group would need to be converted to a formyl group. This transformation can be challenging but might be achieved through a multi-step sequence involving reduction of the nitro group to an amino group, followed by diazotization and a Sandmeyer-type reaction to introduce a cyano group, which can then be reduced to a formyl group. Alternatively, direct formylation of the pyrazole ring at a different position, if regioselectivity can be controlled, could be another approach. nih.gov

Advanced Applications and Research Directions Non Biological/non Clinical

Application in Material Science Research

The inherent properties of the pyrazole (B372694) nucleus, such as aromaticity and the presence of multiple nitrogen atoms, make it an attractive component in the design of functional organic materials. numberanalytics.com These materials can exhibit a range of properties, including luminescence and charge-transport capabilities, which are crucial for various applications in material science. numberanalytics.comresearchgate.net

Pyrazole derivatives have garnered significant attention in the development of materials for Organic Light-Emitting Diodes (OLEDs). researchgate.net Specifically, certain pyrazoline derivatives, which are structurally related to pyrazoles, are known for their blue-emitting properties and high hole-transport efficiency. researchgate.net These characteristics are vital for the fabrication of efficient and durable OLED displays and lighting. The electron-withdrawing nature of the nitro group in "1-(2-Ethoxyethyl)-3-nitro-1H-pyrazole," combined with the ethoxyethyl substituent, could modulate the electronic properties of the pyrazole ring, potentially leading to desirable luminescent characteristics.

| Potential Role of Pyrazole Derivatives in OLEDs | Relevant Properties |

| Emitting Layer | Strong fluorescence, high quantum yield. researchgate.net |

| Hole-Transport Layer | Efficient hole mobility. researchgate.net |

| Host Material | High thermal stability, suitable energy levels. acs.org |

While specific studies on "this compound" for OLED applications are not prominent, the broader class of pyrazole-based materials continues to be an active area of research for developing next-generation display technologies. researchgate.netacs.org

Coordination Chemistry and Ligand Design

The nitrogen atoms in the pyrazole ring possess lone pairs of electrons, making them excellent donors for coordination with metal ions. This property has led to the extensive use of pyrazole derivatives as ligands in coordination chemistry. researchgate.net The resulting metal complexes have applications in various catalytic processes. researchgate.net

Pyrazole-based ligands have been successfully employed to enhance the catalytic activity of transition metals in a variety of organic transformations. researchgate.netrsc.orgrsc.org The electronic and steric properties of the pyrazole ligand can be fine-tuned by modifying the substituents on the ring, which in turn influences the catalytic performance of the metal complex. The presence of the nitro group and the ethoxyethyl group on the "this compound" backbone could influence its coordination behavior and the reactivity of the resulting metal complex. Pyrazole-containing ligands have been utilized in reactions such as carbon-carbon coupling, oxidation, and polymerization. researchgate.netnih.gov

| Transition Metal | Catalytic Application with Pyrazole Ligands |

| Manganese (Mn) | Transfer hydrogenation. rsc.org |

| Titanium (Ti) | Ring-opening polymerization. rsc.org |

| Cobalt (Co) | Peroxidative oxidation. nih.gov |

| Palladium (Pd), Nickel (Ni), Copper (Cu) | Carbon-carbon coupling reactions. researchgate.net |

The design of new pyrazole-based ligands is a continuous effort to develop more efficient and selective catalysts for industrial and academic purposes.

Future Research Perspectives in Pyrazole Chemistry and its Industrial Significance

The field of pyrazole chemistry is poised for significant growth, with ongoing research focused on synthesizing novel derivatives and exploring their applications. numberanalytics.commdpi.com Future research will likely concentrate on developing more sustainable and efficient synthetic methods for pyrazole compounds. numberanalytics.com There is also a growing interest in exploring pyrazole-based materials for energy storage and conversion applications. numberanalytics.com

The industrial significance of pyrazoles is already well-established in pharmaceuticals and agrochemicals. royal-chem.comnih.govglobalresearchonline.net In the realm of material science and catalysis, the potential for pyrazole derivatives is vast. Further investigation into compounds like "this compound" could unveil new applications in areas such as conductive polymers, dyes, and specialized catalysts, further solidifying the importance of pyrazole chemistry in modern science and technology. numberanalytics.comroyal-chem.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。